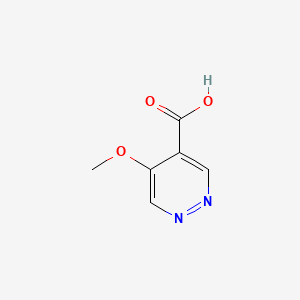
5-Methoxypyridazine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyridazine-4-carboxylicacid is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a methoxy group (-OCH3) attached to the fifth position and a carboxylic acid group (-COOH) at the fourth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridazine-4-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridazine derivative.
Methoxylation: Introduction of the methoxy group at the fifth position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the fourth position using carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylates or ketones.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
5-Methoxypyridazine-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxypyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Pyridazine: The parent compound without the methoxy and carboxylic acid groups.
Pyridazine-4-carboxylicacid: Lacks the methoxy group but contains the carboxylic acid group.
5-Methoxypyridazine: Contains the methoxy group but lacks the carboxylic acid group.
Uniqueness: 5-Methoxypyridazine-4-carboxylicacid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
5-methoxypyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-8-7-2-4(5)6(9)10/h2-3H,1H3,(H,9,10) |
InChI Key |
LXMOLYKXTZMYQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















